molecular formula C28H20N4O4S4 B015743 N,N'-Bis(2,2'-dithiosalicyl)hydrazide CAS No. 292615-40-8

N,N'-Bis(2,2'-dithiosalicyl)hydrazide

Cat. No.: B015743
CAS No.: 292615-40-8
M. Wt: 604.8 g/mol
InChI Key: ZFFCQXUXSGUXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of N,N’-Bis(2,2’-dithiosalicyl)hydrazide involves the reaction of 2,2’-dithiosalicylic acid with hydrazine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N,N’-Bis(2,2’-dithiosalicyl)hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfide bonds, which are crucial for its biological activity.

    Reduction: Reduction reactions can break these disulfide bonds, altering the compound’s activity.

    Substitution: The hydrazide group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N,N’-Bis(2,2’-dithiosalicyl)hydrazide has several scientific research applications:

Comparison with Similar Compounds

N,N’-Bis(2,2’-dithiosalicyl)hydrazide is unique in its selective inhibition of HIV-1 integrase without affecting other retroviral targets. Similar compounds include:

    Raltegravir: Another HIV-1 integrase inhibitor, but with a different chemical structure and broader target range.

    Elvitegravir: Similar to raltegravir, it inhibits HIV-1 integrase but has different pharmacokinetic properties.

    Dolutegravir: A more potent integrase inhibitor with a longer half-life and higher barrier to resistance compared to other integrase inhibitors.

The uniqueness of N,N’-Bis(2,2’-dithiosalicyl)hydrazide lies in its selective inhibition and minimal off-target effects, making it a valuable tool for research and potential therapeutic applications .

Properties

IUPAC Name

2,3,20,21-tetrathia-11,12,29,30-tetrazapentacyclo[30.4.0.04,9.014,19.022,27]hexatriaconta-1(36),4,6,8,14,16,18,22,24,26,32,34-dodecaene-10,13,28,31-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N4O4S4/c33-25-17-9-1-5-13-21(17)37-38-22-14-6-2-10-18(22)27(35)31-32-28(36)20-12-4-8-16-24(20)40-39-23-15-7-3-11-19(23)26(34)30-29-25/h1-16H,(H,29,33)(H,30,34)(H,31,35)(H,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFCQXUXSGUXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NNC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NNC(=O)C5=CC=CC=C5SS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N4O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30327934
Record name N,N'-Bis(2,2'-dithiosalicyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292615-40-8
Record name N,N'-Bis(2,2'-dithiosalicyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N'-Bis(2,2'-dithiosalicyl)hydrazide
Reactant of Route 2
N,N'-Bis(2,2'-dithiosalicyl)hydrazide
Reactant of Route 3
N,N'-Bis(2,2'-dithiosalicyl)hydrazide
Reactant of Route 4
N,N'-Bis(2,2'-dithiosalicyl)hydrazide
Reactant of Route 5
N,N'-Bis(2,2'-dithiosalicyl)hydrazide
Reactant of Route 6
N,N'-Bis(2,2'-dithiosalicyl)hydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.